molecular formula C24H21F3N2O4S B6560653 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide CAS No. 946260-41-9

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B6560653
CAS No.: 946260-41-9
M. Wt: 490.5 g/mol
InChI Key: RWZVPTOQSJIFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with a 3-(trifluoromethyl)benzamide moiety. Although direct synthesis details for this compound are absent in the provided evidence, analogous compounds in the literature suggest routes involving Friedel-Crafts sulfonylation, nucleophilic substitutions, and coupling reactions . Applications may span medicinal chemistry (e.g., enzyme inhibition) or agrochemicals, inferred from structural analogs in the evidence.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N2O4S/c1-33-20-8-10-21(11-9-20)34(31,32)29-13-3-5-16-15-19(7-12-22(16)29)28-23(30)17-4-2-6-18(14-17)24(25,26)27/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZVPTOQSJIFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Sulfonyl and Triazole Moieties ()

Compounds 4–15 in share sulfonylphenyl and triazole-thione groups. Key differences include:

  • Substituent Variation: The target compound’s 4-methoxybenzenesulfonyl group contrasts with ’s X-substituents (H, Cl, Br).
  • Spectral Data : The absence of C=O bands (1663–1682 cm⁻¹) in triazoles [7–9] confirms cyclization, whereas the target’s benzamide retains a C=O group. IR bands for NH (3150–3414 cm⁻¹) and C=S (1247–1255 cm⁻¹) in highlight tautomeric stability, which may differ in the target due to its benzamide structure .
  • Synthesis : Both use Friedel-Crafts sulfonylation and nucleophilic additions, but the target’s benzamide likely requires amide coupling instead of triazole formation.

Tetrahydroquinoline-Based nNOS Inhibitors ()

Compounds 68–71 in feature tetrahydroquinoline linked to piperidine/pyrrolidine and thiophene carboximidamide. Comparatively:

  • Bioactivity: ’s compounds inhibit nNOS with >95% purity, while the target’s trifluoromethylbenzamide may target different enzymes or receptors. The sulfonyl group in the target could enhance binding specificity compared to ’s piperidine moieties.
  • Synthesis : Both use advanced coupling (e.g., Buchwald-Hartwig for amidation) and salt formation (e.g., HCl for dihydrochlorides). ’s HPLC purity protocols (95–100%) are applicable to the target’s characterization .

Benzamide-Based Pesticides ()

Pesticides like diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) share the benzamide scaffold and fluorinated substituents. Key contrasts:

  • Substituent Effects: Diflufenican’s pyridine and phenoxy groups optimize herbicidal activity, whereas the target’s tetrahydroquinoline and sulfonyl groups may favor medicinal applications.

Patent-Benzamide Derivatives with Triazolo-Oxazine ()

EP 3 532 474 B1 describes benzamides with triazolo-oxazine and trifluoropropyl groups. Differences include:

  • Complexity: The patent compounds’ fused triazolo-oxazine rings increase rigidity, possibly improving target engagement compared to the target’s flexible tetrahydroquinoline.
  • Fluorination : Both use trifluoromethyl groups, but the patent’s trifluoropropyl substituents may enhance metabolic stability via steric hindrance .

Key Findings and Implications

  • Structural Flexibility: The target’s tetrahydroquinoline core allows for diverse substitutions, balancing lipophilicity (trifluoromethyl) and polarity (sulfonyl).
  • Bioactivity Potential: While ’s compounds target nNOS, the target’s benzamide group may align with kinase or protease inhibition, common in drug discovery.
  • Synthesis Challenges : The 4-methoxybenzenesulfonyl group requires precise ortho-substitution control, contrasting with ’s para-halogenated analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.